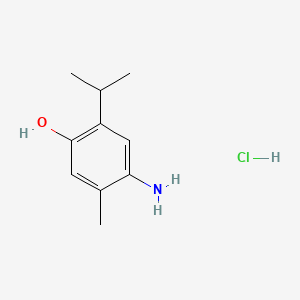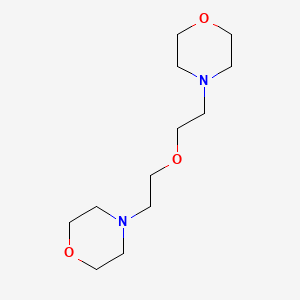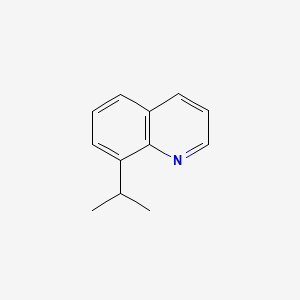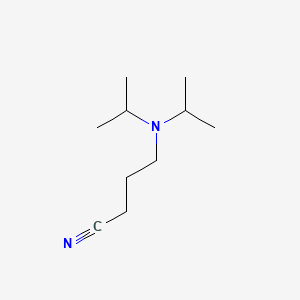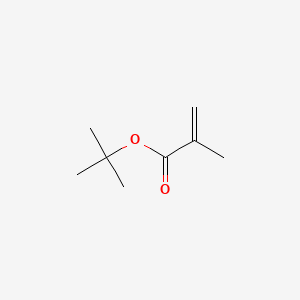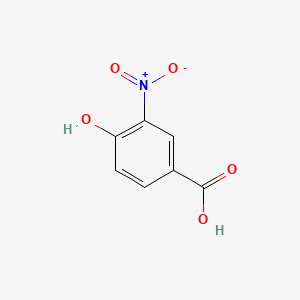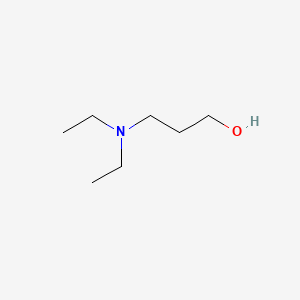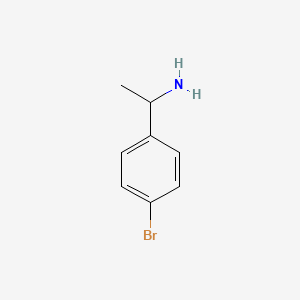
1-(4-Bromophenyl)ethanamine
概要
説明
1-(4-Bromophenyl)ethanamine is a chemical compound with the molecular formula C8H10BrN . It may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)ethanamine consists of a bromine atom attached to the fourth carbon of a phenyl ring, which is further attached to an ethylamine group .Chemical Reactions Analysis
The specific chemical reactions involving 1-(4-Bromophenyl)ethanamine are not detailed in the search results .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)ethanamine has a molecular weight of 200.08 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 258.9±15.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The flash point is 110.4±20.4 °C . The refractive index is 1.572 .科学的研究の応用
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(4-Bromophenyl)ethanamine” is utilized as an important raw material in organic synthesis . It serves as an intermediate in the creation of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. As an intermediate, “1-(4-Bromophenyl)ethanamine” would be used at a specific step in the synthesis process to contribute to the formation of the desired end product .
- Results or Outcomes : The outcomes of using “1-(4-Bromophenyl)ethanamine” in organic synthesis would depend on the specific synthesis being performed. In general, it would contribute to the successful creation of the desired organic compound .
Application in the Synthesis of Aryl Esters and Amides
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(4-Bromophenyl)ethanamine” has been used in a photo-induced carbonylation of aryl bromides for the synthesis of aryl esters and amides .
- Methods of Application : The reaction shows good activity with alcohol and amine nucleophiles. The carbonylation was performed under transition metal-free conditions .
- Results or Outcomes : “1-(4-Bromophenyl)ethan-1-one” can be carbonylated with benzylamine and CO to obtain “4-acetyl-N-benzylbenzamide” with a yield of 68% .
Application in the Synthesis of Pharmaceuticals and Agrochemicals
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : “1-(4-Bromophenyl)ethanamine” is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. As an intermediate, “1-(4-Bromophenyl)ethanamine” would be used at a specific step in the synthesis process to contribute to the formation of the desired end product .
- Results or Outcomes : The outcomes of using “1-(4-Bromophenyl)ethanamine” in the synthesis of pharmaceuticals and agrochemicals would depend on the specific synthesis being performed. In general, it would contribute to the successful creation of the desired pharmaceutical or agrochemical compound .
Application in the Synthesis of P2X7 Receptor Antagonists
- Scientific Field : Medicinal Chemistry
- Summary of Application : “1-(4-Bromophenyl)ethanamine” has been used in the synthesis of a potent and selective antagonist and radioligand for rat P2X7 receptors .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. As an intermediate, “1-(4-Bromophenyl)ethanamine” would be used at a specific step in the synthesis process to contribute to the formation of the desired end product .
- Results or Outcomes : The outcomes of using “1-(4-Bromophenyl)ethanamine” in the synthesis of P2X7 receptor antagonists would depend on the specific synthesis being performed. In general, it would contribute to the successful creation of the desired antagonist .
Application in Thermophysical Property Datafile
- Scientific Field : Physical Chemistry
- Summary of Application : “1-(4-Bromophenyl)ethanamine” can be used in the creation of a thermophysical property datafile for process simulators, such as Aspen Plus .
- Methods of Application : The specific methods of application can vary widely depending on the particular simulation being performed. As an intermediate, “1-(4-Bromophenyl)ethanamine” would be used at a specific step in the simulation process to contribute to the formation of the desired end product .
- Results or Outcomes : The outcomes of using “1-(4-Bromophenyl)ethanamine” in the creation of a thermophysical property datafile would depend on the specific simulation being performed. In general, it would contribute to the successful creation of the desired simulation .
Application in Quantum Tools for IR Spectra Interpretation
- Scientific Field : Quantum Chemistry
- Summary of Application : “1-(4-Bromophenyl)ethanamine” can be used in quantum tools for IR spectra interpretation .
- Methods of Application : The specific methods of application can vary widely depending on the particular interpretation being performed. As an intermediate, “1-(4-Bromophenyl)ethanamine” would be used at a specific step in the interpretation process to contribute to the formation of the desired end product .
- Results or Outcomes : The outcomes of using “1-(4-Bromophenyl)ethanamine” in quantum tools for IR spectra interpretation would depend on the specific interpretation being performed. In general, it would contribute to the successful creation of the desired interpretation .
Safety And Hazards
1-(4-Bromophenyl)ethanamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system . It also has hazard statements H302, H314, H315, H319, H335, and precautionary statements P261, P264, P271, P280, P301, P301, P302, P303, P304, P305, P310, P313, P330, P331, P332, P337, P338, P340, P351, P352, P353, P361, P363, P405 .
将来の方向性
特性
IUPAC Name |
1-(4-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMSEPDYJGBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947215 | |
| Record name | 1-(4-Bromophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)ethanamine | |
CAS RN |
24358-62-1, 27298-97-1, 45791-36-4 | |
| Record name | 1-(4-Bromophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromo-alpha-methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-1-(4-Bromophenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045791364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromo-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



